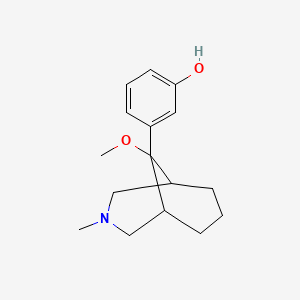
syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol: is a complex organic compound featuring a bicyclic structure.
Preparation Methods
The synthesis of syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol involves multiple steps and specific reaction conditions. One common synthetic route includes the formation of the azabicyclo[3.3.1]nonane core through a bridged-Ritter reaction, which involves the reaction of a carbenium ion with a nitrile, followed by quenching with water to afford an amide product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and catalysts due to its stability and reactivity.
Mechanism of Action
The mechanism by which syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol stands out due to its unique bicyclic structure and functional groups. Similar compounds include:
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Properties
CAS No. |
42471-68-1 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-(9-methoxy-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl)phenol |
InChI |
InChI=1S/C16H23NO2/c1-17-10-13-6-3-7-14(11-17)16(13,19-2)12-5-4-8-15(18)9-12/h4-5,8-9,13-14,18H,3,6-7,10-11H2,1-2H3 |
InChI Key |
FAHATPJJBIGLSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCCC(C1)C2(C3=CC(=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















